MK 287
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-287 involves several steps, starting with the preparation of the core tetrahydrofuran structure. The process includes the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups . Specific details on the reaction conditions and reagents used in the synthesis can be found in the literature .
Industrial Production Methods
Industrial production of MK-287 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
MK-287 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-287 can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
MK-287 has several scientific research applications, including:
Chemistry: Used as a model compound to study PAF antagonism and related chemical reactions.
Biology: Investigated for its effects on platelet aggregation and white blood cell function.
Medicine: Potential therapeutic agent for conditions like asthma and other inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
MK-287 exerts its effects by binding to PAF receptors on platelets and white blood cells, thereby inhibiting the binding of PAF and preventing platelet aggregation and inflammation . The molecular targets include PAF receptors, and the pathways involved are related to the inhibition of PAF-induced signaling .
Comparison with Similar Compounds
Similar Compounds
L-668750: A less potent racemate of MK-287.
L-680574: An enantiomer of MK-287 that is only 1/20 as potent.
Uniqueness
MK-287 is unique due to its high potency and selectivity as a PAF antagonist. It effectively inhibits PAF-induced platelet aggregation and inflammation at much lower concentrations compared to its racemate and enantiomer .
Properties
CAS No. |
135947-75-0 |
---|---|
Molecular Formula |
C25H34O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m0/s1 |
InChI Key |
WXIDMVGKJBAEFP-OALUTQOASA-N |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
135947-75-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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